molecular formula C10H12O4 B131958 Homoveratric acid CAS No. 93-40-3

Homoveratric acid

Cat. No.: B131958
CAS No.: 93-40-3
M. Wt: 196.20 g/mol
InChI Key: WUAXWQRULBZETB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Homoveratric acid is a potential metabolite of dopamine with two methylated hydroxyl groups in the aromatic ring . It is found to be the main urinary metabolite of homoveratrylamine , which suggests that it interacts with enzymes and proteins involved in dopamine metabolism.

Cellular Effects

The specific cellular effects of this compound are not well-studied. As a metabolite of dopamine, it may influence cell function indirectly through its role in dopamine metabolism. Dopamine is known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its role as a metabolite of dopamine, it may exert its effects at the molecular level through interactions with biomolecules involved in dopamine metabolism .

Temporal Effects in Laboratory Settings

It has been found in urine , suggesting that it is stable enough to be excreted from the body and could potentially have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathways related to dopamine metabolism, given its role as a potential metabolite of dopamine

Transport and Distribution

Given its presence in urine , it is likely that it can be transported out of cells and tissues and excreted from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenylacetic acid can be synthesized through various methods. One common method involves the reaction of veratraldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide, followed by hydrolysis .

Industrial Production Methods: Industrial production of 3,4-Dimethoxyphenylacetic acid typically involves the use of veratraldehyde as a starting material. The process includes the condensation of veratraldehyde with malonic acid, followed by decarboxylation to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyphenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.

Major Products Formed:

Comparison with Similar Compounds

    Homovanillic acid: Similar in structure but contains a hydroxyl group instead of a methoxy group.

    Vanillic acid: Contains a hydroxyl group at the 4-position instead of a methoxy group.

    Veratric acid: Contains two methoxy groups at the 3 and 4 positions but has a carboxyl group directly attached to the benzene ring.

Uniqueness: 3,4-Dimethoxyphenylacetic acid is unique due to its specific arrangement of methoxy groups and its role in biological systems, particularly in plant cell wall integrity and regulation of stomatal closure .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAXWQRULBZETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059086
Record name Benzeneacetic acid, 3,4-dimethoxy-
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homoveratric acid
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CAS No.

93-40-3
Record name (3,4-Dimethoxyphenyl)acetic acid
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Record name Homoveratric acid
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Record name HOMOVERATRIC ACID
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Record name Homoveratric acid
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Melting Point

96 °C
Record name Homoveratric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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